

(S)-2-(methoxymethyl)pyrrolidine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(methoxymethyl)pyrrolidine

Cat. No.: B6282716

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of (S)-2-(methoxymethyl)pyrrolidine

Introduction: Significance and Scope

(S)-2-(methoxymethyl)pyrrolidine, commonly referred to as SMP in scientific literature, is a pivotal chiral building block derived from the natural amino acid L-proline.^[1] Its unique structural features—a rigid five-membered pyrrolidine ring, a defined stereocenter at the C2 position, and a methoxymethyl group capable of metal coordination—make it an exceptionally versatile and effective chiral auxiliary.^[2] Since its emergence in the mid-1970s, SMP has become one of the most useful auxiliaries in stoichiometric asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures.^[2]

This guide provides an in-depth examination of the core physical properties of (S)-2-(methoxymethyl)pyrrolidine. For professionals in drug discovery and chemical synthesis, a thorough understanding of these properties is not merely academic; it is fundamental to ensuring process safety, reaction optimization, purification efficiency, and regulatory compliance. We will move beyond a simple listing of values to explain the causality behind the experimental methods used for their determination, providing a framework for practical application and quality control in a research and development setting.

Molecular Structure and Identifiers

The structural integrity and purity of a chiral auxiliary are paramount. The fundamental identity of SMP is established by its molecular formula and a series of standardized chemical

identifiers.

- Molecular Formula: C₆H₁₃NO[3]
- Molecular Weight: 115.17 g/mol [3]
- IUPAC Name: (2S)-2-(methoxymethyl)pyrrolidine[3]
- Common Synonyms: O-Methyl-L-prolinol, SMP[4]
- CAS Number: 63126-47-6[3]
- SMILES String: COC[C@@H]1CCCN1[3]
- InChI Key: CHPRFKYDQRKRRK-LURJTMIESA-N[3]

Core Physical and Chemical Properties

The physical properties of SMP dictate its behavior in various chemical environments, from storage to reaction work-up. These values are critical for process design, solvent selection, and purification strategies. The data presented below has been consolidated from highly reputable chemical suppliers and databases.

Property	Value	Source(s)
Appearance	Clear, colorless to light yellow liquid	[5] [6]
Boiling Point	61-62 °C @ 40 mmHg 141.9 °C @ 760 mmHg	[7] [8]
Density	0.933 g/mL @ 25 °C	[7] [8]
Refractive Index (n ²⁰ /D)	1.4457 - 1.446	[7] [8]
Optical Rotation ([α] ²⁰ /D)	+2.2° to +2.4° (c=2 in Benzene)	[8] [9]
Flash Point	45 °C (113 °F) - Closed Cup	[7] [9]
Solubility	Soluble in water, ether, dichloromethane, methanol, chloroform	[6] [8]
pKa	10.01 ± 0.10 (Predicted)	[7]
Sensitivity	Air Sensitive	[6] [7]

Spectroscopic Characterization

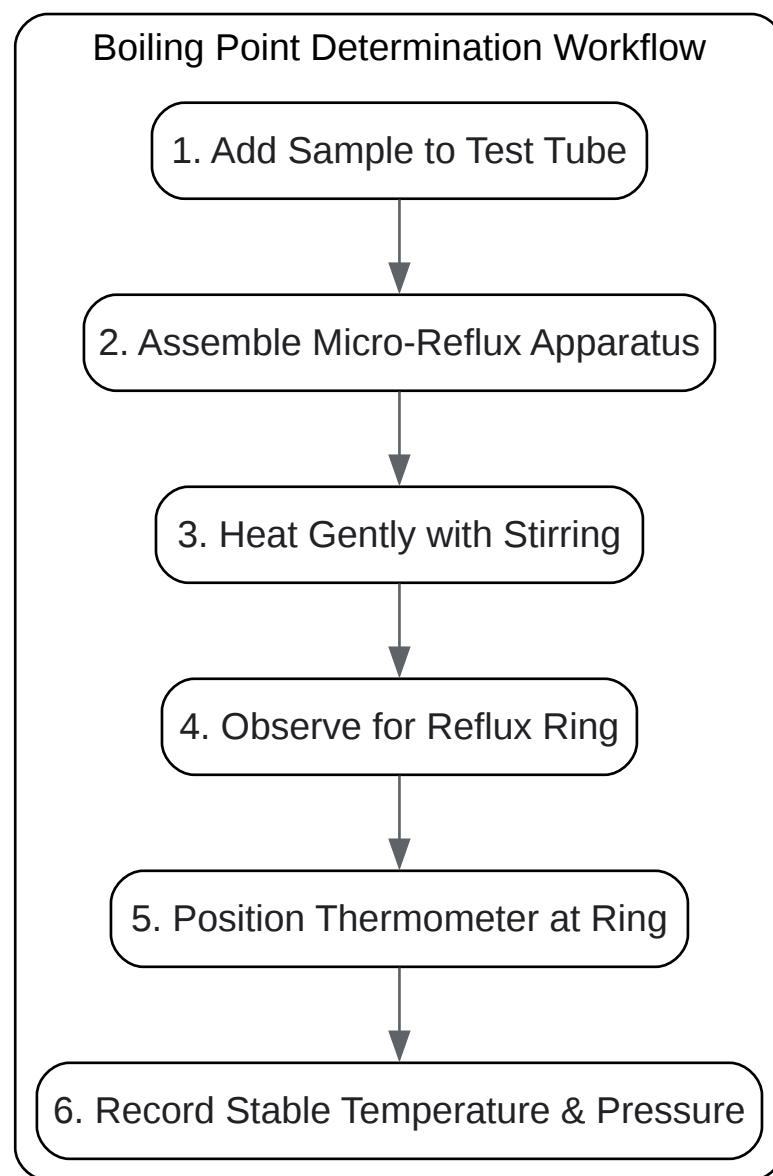
While physical constants provide a macroscopic view, spectroscopic analysis confirms the molecular structure and purity. Below are the expected spectral characteristics for (S)-2-(methoxymethyl)pyrrolidine.[\[10\]](#)[\[11\]](#)

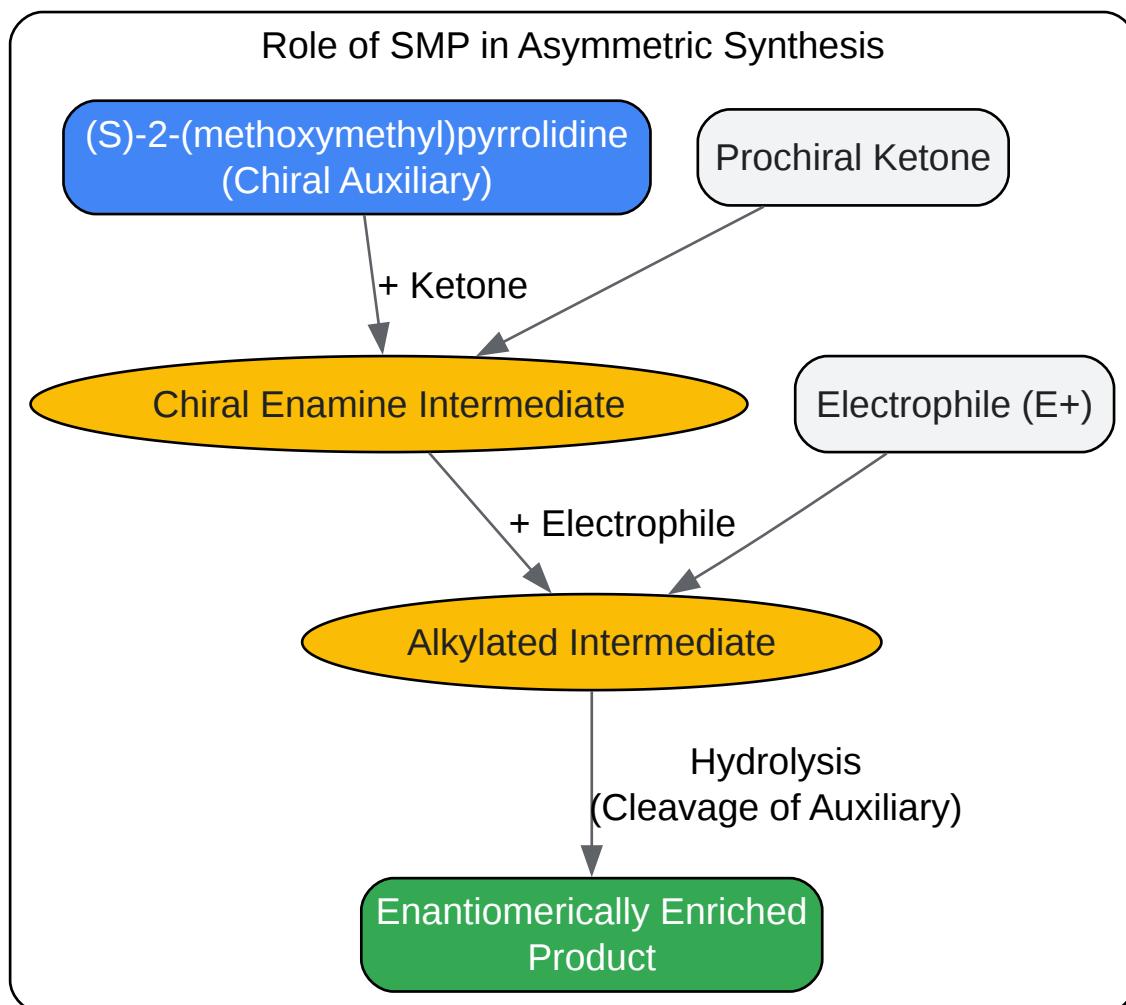
- ¹H NMR Spectroscopy:
 - -OCH₃ (Methoxyl): A sharp singlet appearing around 3.3 ppm (3H).
 - -CH₂O- (Methylene ether): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) between 3.2-3.5 ppm (2H).
 - -CH- (Pyrrolidine C2): A multiplet around 3.0-3.2 ppm (1H).
 - -CH₂N- (Pyrrolidine C5): A multiplet around 2.8-3.0 ppm (2H).

- -NH- (Amine): A broad singlet, typically around 1.5-2.5 ppm (1H), which is exchangeable with D₂O.
- -CH₂CH₂- (Pyrrolidine C3, C4): A series of overlapping multiplets between 1.4-1.9 ppm (4H).
- ¹³C NMR Spectroscopy:
 - Six distinct signals are expected, corresponding to each carbon atom in the unique chemical environment.
 - -OCH₃: ~59 ppm
 - -CH₂O-: ~75 ppm
 - -CH- (C2): ~60 ppm
 - -CH₂N- (C5): ~46 ppm
 - -CH₂- (C3/C4): Two signals expected around 25-30 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A moderate, broad absorption band around 3300-3400 cm⁻¹.
 - C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
 - C-O Stretch (Ether): A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

To ensure the trustworthiness of data, the protocols used for its measurement must be robust and reproducible. The following sections describe standard, self-validating methodologies for determining the key physical properties of liquid reagents like SMP.


Boiling Point Determination (Micro-reflux Method)


The boiling point is a fundamental indicator of purity.[\[12\]](#) The micro-reflux method is preferred for valuable research chemicals as it requires a minimal amount of sample (typically < 1 mL).[\[6\]](#)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[12\]](#) In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above the boiling liquid. This ensures the measurement reflects the true equilibrium temperature between the liquid and gas phases, independent of any superheating of the liquid itself.[\[6\]](#)

Step-by-Step Protocol:

- Preparation: Place approximately 0.5 mL of **(S)-2-(methoxymethyl)pyrrolidine** and a small magnetic stir bar into a clean, dry test tube.
- Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate. Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the liquid's surface.
- Heating: Turn on the stirrer to ensure smooth boiling and begin heating the block gently.
- Observation: Observe the sample for the onset of boiling and the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube.
- Measurement: Adjust the thermometer position so the bulb is level with the reflux ring. The stable temperature recorded at this point is the boiling point.
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron relation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-(Methoxymethyl)pyrrolidine [myskinrecipes.com]
- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. (S)-(+)-2-(METHOXYMETHYL)PYRROLIDINE(63126-47-6) 1H NMR
[m.chemicalbook.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [(S)-2-(methoxymethyl)pyrrolidine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6282716#s-2-methoxymethyl-pyrrolidine-physical-properties\]](https://www.benchchem.com/product/b6282716#s-2-methoxymethyl-pyrrolidine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com